molecular formula C17H17ClN4O2S B2521098 3-chloro-2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034333-64-5

3-chloro-2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2521098
CAS No.: 2034333-64-5
M. Wt: 376.86
InChI Key: SZHDLMJRRSSZAB-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClN4O2S and its molecular weight is 376.86. The purity is usually 95%.
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Scientific Research Applications

Antimalarial Activity

Pyrazolopyridine-sulfonamide derivatives, including structures similar to the specified compound, have shown promising antimalarial activity. They were synthesized and tested against Plasmodium falciparum, demonstrating effectiveness in vitro against the chloroquine-resistant clone W2 with IC50 values ranging from 3.46 to 9.30μM. The presence of substituents like Cl or CH3 on the benzenesulfonamide moiety correlated with lower IC50 values, indicating higher activity against the malaria parasite (Silva et al., 2016).

Selective Kinase Inhibition

A series of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides were designed as selective inhibitors for the Leucine-Zipper and Sterile-α Motif Kinase (ZAK). One compound exhibited significant inhibition of ZAK's kinase activity with an IC50 of 3.3 nM and showed potential therapeutic effects on cardiac hypertrophy in animal models, presenting a pathway for the development of new treatments for related cardiovascular conditions (Chang et al., 2017).

Antimicrobial Agents

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. Compounds exhibited significant antibacterial and antifungal potency, with some demonstrating dual activity that was comparable to standard drugs like ciprofloxacin and fluconazole. The study highlights the potential of such compounds for development into new antimicrobials (Abbas et al., 2017).

Anticancer Evaluation

Synthesized sulfonamide derivatives bearing the pyrazolopyridine scaffold have been evaluated for their anticancer activity. Some compounds showed promising results against human tumor breast cell lines, with IC50 values indicating effective inhibition of cancer cell growth. The study emphasizes the role of structural optimization in enhancing the anticancer properties of these compounds (Ghorab et al., 2014).

Properties

IUPAC Name

3-chloro-2-methyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c1-12-15(18)4-3-5-17(12)25(23,24)21-9-13-6-7-16(19-8-13)14-10-20-22(2)11-14/h3-8,10-11,21H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHDLMJRRSSZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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